molecular formula C10H15NO2 B040698 1,4-Dioxaspiro[4.5]decane-8-acetonitrile CAS No. 124499-37-2

1,4-Dioxaspiro[4.5]decane-8-acetonitrile

Cat. No.: B040698
CAS No.: 124499-37-2
M. Wt: 181.23 g/mol
InChI Key: BLIRGGYUBXDIHJ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is a highly valuable and versatile synthetic intermediate in organic and medicinal chemistry research. Its core structure features a spirocyclic ketal protecting group (the 1,4-dioxaspiro[4.5]decane unit) that masks a cyclohexanone carbonyl, while the acetonitrile moiety provides a functional handle for further molecular elaboration. This unique architecture makes it an ideal precursor for the synthesis of complex molecules, particularly in constructing functionalized cyclohexane derivatives and spirocyclic compounds.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRGGYUBXDIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437144
Record name 1,4-Dioxaspiro[4.5]decane-8-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-37-2
Record name 1,4-Dioxaspiro[4.5]decane-8-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions

The acid-catalyzed cyclization proceeds via protonation of the diol hydroxyl group, followed by nucleophilic attack by the nitrile carbon. Density functional theory (DFT) studies suggest a six-membered transition state that stabilizes partial charges during ring closure. Optimizing the solvent dielectric constant (e.g., using ε = 30–40 solvents like THF) enhances transition-state stabilization.

Hydrogenation

Kinetic studies reveal that hydrogenation rates depend on catalyst surface area. Nanoparticulate Pd/C (5–10 nm particles) achieves faster reaction times compared to bulk catalysts. Deuterium labeling experiments confirm that hydrogen adds exclusively to the exocyclic double bond without ring opening .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-8-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8-acetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid (CAS: 134136-04-2)
  • Structure : Replaces the nitrile group with a carboxylic acid.
  • Properties : Increased polarity due to the acidic -COOH group, enhancing solubility in polar solvents.
  • Applications : Used in polymer synthesis and as a precursor for ester derivatives .
8-Naphthalenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS: 56327-01-6)
  • Structure : Incorporates a naphthalene substituent at the 8-position.
  • Properties : Higher molecular weight (293.36 g/mol) and lipophilicity due to aromaticity.
  • Applications: Potential use in materials science or as a fluorescent probe .

Heteroatom Modifications

2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile (Compound 8a)
  • Structure : Diazaspiro framework with diketone groups and a phenyl substituent.
  • Properties : Enhanced hydrogen-bonding capacity from diketones, influencing crystallinity.
  • Applications : Intermediate for bioactive molecules, such as kinase inhibitors .

Substituent Effects

8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0)
  • Structure : Ethynyl group replaces nitrile.
  • Properties : Alkyne functionality enables click chemistry applications.
  • Applications : Building block in polymer and dendrimer synthesis .

Structural and Physicochemical Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
1,4-Dioxaspiro[4.5]decane-8-acetonitrile 124499-37-2 C₁₀H₁₅NO₂ 197.23 Nitrile, dioxolane Pharmaceutical intermediates
8-Naphthalenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile 56327-01-6 C₁₉H₁₉NO₂ 293.36 Nitrile, naphthalene Materials science
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid 134136-04-2 C₁₀H₁₆O₄ 200.23 Carboxylic acid Polymer synthesis
2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile - - - Nitrile, diketone, diaza Bioactive molecule synthesis

Biological Activity

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NC_{10}H_{13}N and a molecular weight of approximately 163.22 g/mol. The compound features a spirocyclic structure that contributes to its stability and reactivity. The presence of the acetonitrile group is particularly significant as it may enhance interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of a suitable diol with a nitrile-containing reagent under controlled conditions. Common methods include:

  • Cyclization Reactions : Using acid catalysts to promote the formation of the spirocyclic structure.
  • Reagents : The process often employs reagents such as nitriles and diols under specific temperature and pressure conditions.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in relation to enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds due to the acetonitrile group may facilitate interactions with various biological macromolecules.

The mechanism of action for this compound is still under investigation, but preliminary studies suggest it may interact with specific enzymes or receptors, influencing biochemical pathways crucial for various therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of 1,4-Dioxaspiro[4.5]decane compounds exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has indicated that certain spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed potential applications in treating metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound compared to related compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey Features
This compoundC10H13NContains acetonitrile group; potential bioactivity
1,4-Dioxaspiro[4.5]decaneC10H14O3Lacks acetonitrile; different reactivity
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrileC10H15NO3Hydroxy group enhances hydrogen bonding capabilities

Q & A

Q. Basic

  • Protective Equipment : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid skin/eye contact (H315/H319 hazards) .
  • Spill Management : Contain spills with inert absorbents; avoid drainage contamination .
  • Toxicity Data : Limited ecological data exist—prioritize acute toxicity testing (H302/H332) and biodegradability studies .

How does the spirocyclic structure influence reactivity in Rhodium-catalyzed reactions?

Advanced
The spirocyclic framework stabilizes transition states in Rh-catalyzed 1,2-additions, enabling selective functionalization at the 8-position. For example, 1,4-dioxaspiro[4.5]decan-8-one derivatives undergo nucleophilic attacks on the carbonyl group, with steric hindrance from the dioxolane ring directing regioselectivity . Kinetic studies suggest that ring strain in the spiro system enhances electrophilicity at the acetonitrile group.

What strategies optimize synthetic yields when scaling up production?

Q. Advanced

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Rh) improve nitrile coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during acetonitrile introduction .
  • Purification : Gradient column chromatography resolves byproducts (e.g., dimethylacetal impurities, ~3% in some batches) .

How can researchers resolve contradictions in reported synthetic yields (e.g., 61% vs. 99%)?

Advanced
Discrepancies arise from:

  • Reaction Scale : Microscale reactions (e.g., 0.5 mmol) may report higher yields due to easier byproduct control vs. bulk synthesis .
  • Purification Methods : Distillation vs. chromatography impact recovery rates. For instance, high-purity (>99%) batches require rigorous post-reaction workup .
  • Intermediate Stability : Hydroxyl intermediates (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) may degrade if stored improperly, reducing final yields .

What role does this compound play in synthesizing bioactive derivatives?

Advanced
The acetonitrile group serves as a versatile handle for:

  • Amine Synthesis : Reduction to primary amines (e.g., N-(3-imidazolylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine) for pharmaceutical intermediates .
  • Heterocycle Formation : Cycloadditions with boronate esters yield fused dioxaborolanes (e.g., CAS 2246878-23-7), useful in asymmetric catalysis .

How do physicochemical properties (e.g., LogP, PSA) guide solvent selection in reaction design?

Q. Advanced

  • LogP (1.48) : Indicates moderate hydrophobicity; recommends dichloromethane or ethyl acetate for extractions .
  • PSA (44.8 Ų) : High polarity necessitates polar solvents (e.g., MeOH) for dissolution, but may complicate chromatography .

What spectral signatures distinguish this compound from its structural analogs?

Q. Advanced

  • Nitrile Stretch : IR absorption at ~2240 cm⁻¹ confirms the -CN group.
  • Spirocyclic Protons : Unique ¹H NMR splitting patterns (e.g., δ 1.6–2.1 ppm for cyclohexane protons) differentiate it from non-spiro nitriles .

What gaps exist in ecological toxicity data, and how should researchers address them?

Advanced
Current SDS lack data on biodegradability, bioaccumulation, and aquatic toxicity (PBT/vPvB) . Recommended studies:

  • OECD 301 Tests : Assess aerobic degradation in water/soil.
  • QSAR Modeling : Predict ecotoxicity using analogs (e.g., cyclohexanone derivatives) to prioritize experimental testing .

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